molecular formula C12H18N2O B3853400 N-(2-furylmethyl)quinuclidin-3-amine

N-(2-furylmethyl)quinuclidin-3-amine

Cat. No.: B3853400
M. Wt: 206.28 g/mol
InChI Key: INILIKYEJNBXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Furylmethyl)quinuclidin-3-amine is a bicyclic amine derivative featuring a quinuclidine core (a rigid bicyclo[2.2.2]octane structure) substituted at the 3-position with a 2-furylmethyl group. Quinuclidine derivatives are pharmacologically significant due to their conformational rigidity, which enhances binding affinity to biological targets such as neurotransmitter receptors or enzymes.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-11(15-7-1)8-13-12-9-14-5-3-10(12)4-6-14/h1-2,7,10,12-13H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INILIKYEJNBXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

  • The benzyl group (in 3-(benzylamino)quinuclidine) is purely hydrocarbon-based, favoring hydrophobic interactions. The 3-pyridinylmethyl group (in N-(pyridin-3-ylmethyl)quinuclidin-3-amine) introduces a nitrogen-containing heterocycle, enabling basicity and π-π stacking interactions.
  • Molecular Weight and Solubility :

    • The presence of oxygen in the furyl group may enhance solubility in polar solvents compared to the benzyl analog. The pyridinyl derivative’s basic nitrogen could further improve aqueous solubility via protonation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-furylmethyl)quinuclidin-3-amine
Reactant of Route 2
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